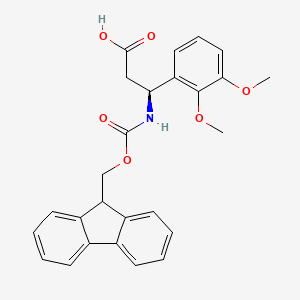

Fmoc-(S)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid

概要

説明

Fmoc-(S)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid is a derivative of amino acids, specifically designed for use in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the coupling reactions. The presence of the 2,3-dimethoxy-phenyl group adds unique chemical properties to the molecule, making it valuable in various scientific research applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(S)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid typically involves the following steps:

Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine.

Introduction of the 2,3-Dimethoxy-phenyl Group: The protected amino acid is then subjected to a reaction with a suitable reagent to introduce the 2,3-dimethoxy-phenyl group. This can be done through various methods, including Friedel-Crafts alkylation or other aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include the use of automated peptide synthesizers and large-scale chromatography for purification.

化学反応の分析

Oxidation Reactions

The 2,3-dimethoxy-phenyl group undergoes oxidation under controlled conditions. For example:

-

Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or neutral media.

-

Products : Formation of quinone derivatives via demethylation or hydroxylation of the methoxy groups.

| Reaction Conditions | Products | Applications |

|---|---|---|

| KMnO₄ in H₂SO₄ | 2,3-Dihydroxy-phenyl derivatives | Synthesis of redox-active peptide probes |

| CrO₃ in acetone | Quinone intermediates | Development of enzyme inhibitors or dyes |

These reactions are pivotal in designing peptides with redox-sensitive properties .

Reduction Reactions

The aromatic ring and carbonyl groups can be reduced:

-

Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Products : Saturated hydrocarbon chains or alcohol derivatives.

| Reaction Type | Outcome | Functional Impact |

|---|---|---|

| LiAlH₄ in dry ether | Reduction of ester to alcohol | Enhances solubility for aqueous reactions |

| Catalytic hydrogenation | Saturation of aromatic ring | Modifies steric interactions in peptides |

Reduction pathways are exploited to modify peptide stability and binding affinities .

Substitution Reactions

The electron-rich aromatic ring facilitates electrophilic substitution:

-

Common Reagents : Halogens (Br₂, Cl₂), nitrating agents (HNO₃/H₂SO₄).

-

Products : Halogenated or nitro-substituted derivatives.

| Reagent System | Substituent Introduced | Utility |

|---|---|---|

| Br₂ in CH₂Cl₂ | Bromine at C4 or C5 positions | Radiolabeling or crosslinking applications |

| HNO₃/H₂SO₄ | Nitro group at C4 | Precursor for amine-functionalized peptides |

These substitutions enable site-specific functionalization for targeted drug delivery systems.

Bioconjugation Reactions

The carboxylic acid group participates in coupling reactions:

-

Activation : Using HOBt/DIC or HATU/DIPEA.

-

Targets : Amines (e.g., lysine residues) or hydroxyl groups (e.g., serine).

| Conjugate Type | Linkage | Application |

|---|---|---|

| Peptide-drug conjugates | Amide bond | Targeted cancer therapies |

| Fluorescent probes | Ester or carbamate | Cellular imaging |

These reactions are critical for developing multifunctional biomaterials .

Stability Under Acidic Conditions

While stable in mild acids (e.g., TFA for resin cleavage), prolonged exposure to strong acids (e.g., HCl) leads to:

-

Demethylation : Loss of methoxy groups, forming phenolic derivatives.

-

Peptide backbone hydrolysis : Risk of peptide chain fragmentation.

科学的研究の応用

Scientific Research Applications

Fmoc-(S)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid is widely utilized in various scientific research fields, offering unique properties that enhance material performance .

Peptide Synthesis: Fmoc-DMPA serves as a key building block in solid-phase peptide synthesis (SPPS) . The Fmoc group allows for the selective protection of the amino functionality during the formation of peptide bonds, facilitating the creation of complex peptides with high purity and yield. This controlled environment is essential for designing peptides with specific biological functions. The Fmoc group allows for selective deprotection, enabling the stepwise construction of peptides with high precision.

Drug Development: The unique structure of Fmoc-DMPA aids in the design of novel pharmaceuticals . Its incorporation into peptide sequences can enhance bioactivity and specificity towards target receptors, potentially leading to improved therapeutic agents. Compounds derived from Fmoc-DMPA are studied for their roles in targeting specific biological pathways, particularly in neurodegenerative diseases. Its unique structure aids in the design of novel pharmaceuticals, particularly in creating compounds with enhanced bioactivity and specificity for target receptors .

Bioconjugation: Fmoc-DMPA is employed in bioconjugation processes, which involve attaching biomolecules (e.g., proteins or nucleic acids) to surfaces or other molecules . This application is crucial for developing targeted drug delivery systems and diagnostic tools. It facilitates the attachment of biomolecules, such as proteins or nucleic acids, to surfaces or other molecules, which is crucial in creating targeted drug delivery systems . Biomolecules with synthetic modifications have been applied widely in various fields, such as tracking cellular events, revealing the function, activity, and kinetics of an enzyme, imaging protein distribution in tissues, and developing targeted therapies .

Analytical Chemistry: It acts as a standard in various analytical techniques, helping researchers calibrate instruments and validate methods for quantifying similar compounds .

Material Science: This chemical is employed in the development of functional materials, such as sensors or catalysts, due to its unique structural properties .

Neuroprotective Effects: Research indicates that compounds with structural similarities to Fmoc-DMPA may exhibit neuroprotective properties. These effects are attributed to the compound's ability to reduce oxidative stress within cells, thus potentially contributing to therapies for neurodegenerative conditions.

Applications in Chemistry, Biology, Medicine, and Industry

- Chemistry: Primarily used in peptide synthesis. The Fmoc group allows for selective deprotection, enabling the stepwise construction of peptides with high precision.

- Biology: Used in the synthesis of biologically active peptides and proteins. It is valuable in the study of enzyme-substrate interactions, protein folding, and the development of peptide-based drugs.

- Medicine: Used in the development of therapeutic peptides. These peptides can act as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents.

- Industry: Used in the production of custom peptides for research and pharmaceutical applications. It is also employed in the development of peptide-based materials and nanotechnology.

作用機序

The mechanism of action of Fmoc-(S)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions to form peptide bonds. The 2,3-dimethoxy-phenyl group can influence the compound’s reactivity and interactions with other molecules, potentially affecting the overall properties of the synthesized peptides.

類似化合物との比較

Similar Compounds

Fmoc-(S)-3-Amino-3-phenyl-propionic acid: Lacks the methoxy groups on the aromatic ring, resulting in different chemical properties.

Fmoc-(S)-3-Amino-3-(4-methoxy-phenyl)-propionic acid: Contains a single methoxy group, leading to variations in reactivity and applications.

Fmoc-(S)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid: Similar structure but with different positioning of the methoxy groups, affecting its chemical behavior.

Uniqueness

Fmoc-(S)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid is unique due to the specific positioning of the methoxy groups on the aromatic ring. This positioning can influence the compound’s electronic properties, reactivity, and interactions with other molecules, making it valuable for specific applications in peptide synthesis and research.

生物活性

Fmoc-(S)-3-amino-3-(2,3-dimethoxy-phenyl)-propionic acid (Fmoc-DMPA) is a synthetic amino acid characterized by its unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound has gained attention in the fields of peptide synthesis, drug development, and bioconjugation due to its potential biological activities and applications.

- Molecular Formula : C26H25NO6

- Molecular Weight : 447.48 g/mol

- CAS Number : 501015-36-7

The presence of the dimethoxyphenyl group in Fmoc-DMPA may enhance its interactions with biological targets, such as enzymes and receptors, which is crucial for its biological activity.

1. Peptide Synthesis

Fmoc-DMPA serves as a key building block in solid-phase peptide synthesis (SPPS). The Fmoc group allows for the selective protection of the amino functionality during the formation of peptide bonds, facilitating the creation of complex peptides with high purity and yield. This controlled environment is essential for designing peptides with specific biological functions .

2. Drug Development

The unique structure of Fmoc-DMPA aids in the design of novel pharmaceuticals. Its incorporation into peptide sequences can enhance bioactivity and specificity towards target receptors, potentially leading to improved therapeutic agents. Compounds derived from Fmoc-DMPA are studied for their roles in targeting specific biological pathways, particularly in neurodegenerative diseases .

3. Neuroprotective Effects

Research indicates that compounds with structural similarities to Fmoc-DMPA may exhibit neuroprotective properties. These effects are attributed to the compound's ability to reduce oxidative stress within cells, thus potentially contributing to therapies for neurodegenerative conditions .

4. Bioconjugation

Fmoc-DMPA is employed in bioconjugation processes, which involve attaching biomolecules (e.g., proteins or nucleic acids) to surfaces or other molecules. This application is crucial for developing targeted drug delivery systems and diagnostic tools .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to Fmoc-DMPA:

- Study on Neuroprotective Properties : A study evaluated the neuroprotective effects of similar compounds in models of oxidative stress-induced neuronal damage. Results indicated a significant reduction in cell death and oxidative markers, suggesting potential therapeutic applications in neurodegenerative diseases.

- Peptide Development : Research focused on synthesizing peptides containing Fmoc-DMPA demonstrated enhanced binding affinity to specific receptors compared to non-modified peptides. This highlights its potential as a tool for drug design aimed at specific therapeutic targets .

Applications Summary Table

| Application Area | Description |

|---|---|

| Peptide Synthesis | Key building block in SPPS for creating complex peptides |

| Drug Development | Design of novel pharmaceuticals targeting specific pathways |

| Neuroprotection | Potential role in reducing oxidative stress and protecting neurons |

| Bioconjugation | Facilitates attachment of biomolecules for drug delivery systems |

| Analytical Chemistry | Acts as a standard in various analytical techniques |

特性

IUPAC Name |

(3S)-3-(2,3-dimethoxyphenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO6/c1-31-23-13-7-12-20(25(23)32-2)22(14-24(28)29)27-26(30)33-15-21-18-10-5-3-8-16(18)17-9-4-6-11-19(17)21/h3-13,21-22H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNAYAYQWGPUKMH-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OC)[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427499 | |

| Record name | (3S)-3-(2,3-Dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501015-36-7 | |

| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dimethoxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501015-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-(2,3-Dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。